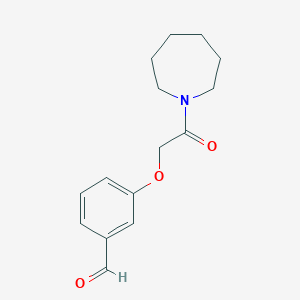

3-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

説明

Significance of Aryl Aldehydes as Synthetic Precursors in Advanced Organic Synthesis

Aryl aldehydes are a cornerstone of modern organic synthesis, prized for their reactivity and versatility as synthetic precursors. The aldehyde functional group, characterized by its electrophilic carbonyl carbon, readily participates in a wide array of chemical transformations. These include, but are not limited to, nucleophilic addition, condensation reactions, and oxidations, making them invaluable intermediates in the construction of complex molecular frameworks.

The reactivity of the aldehyde group allows for its conversion into a diverse range of other functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or subjected to reductive amination to form amines. Furthermore, aryl aldehydes are key reactants in numerous named reactions that are fundamental to C-C bond formation, such as the Wittig, Grignard, and aldol (B89426) reactions. nih.govlibretexts.org This extensive reactivity profile positions aryl aldehydes as pivotal starting materials in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the aldehyde group in 3-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde thus imparts a significant potential for further chemical elaboration and diversification.

Role of Azepane-Containing Scaffolds in Modern Chemical Design

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its inclusion in a molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The conformational flexibility of the azepane ring allows it to adopt various spatial arrangements, which can be crucial for optimizing interactions with biological targets. lifechemicals.com

Numerous biologically active compounds and approved drugs incorporate the azepane moiety, demonstrating its importance in the development of new therapeutic agents. nih.govbohrium.com Azepane derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. nih.govbohrium.com The incorporation of the azepane ring in this compound suggests that this molecule and its derivatives could be of interest for biological screening and drug discovery programs. lifechemicals.com

Strategic Positioning of the Oxoethoxy Linkage in Molecular Architecture

The oxoethoxy linkage, which consists of an ether bond adjacent to a carbonyl group, serves as a key structural element in this compound. Ether linkages are prevalent in drug molecules and natural products, often contributing to improved metabolic stability compared to more labile functional groups like esters. The ether bond is generally resistant to enzymatic cleavage, which can lead to a longer biological half-life.

Overview of Research Gaps and Novelty Associated with this compound

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. There are no dedicated studies detailing its synthesis, characterization, or exploration of its chemical reactivity and potential applications. This absence of information underscores the novelty of this molecule as a target for chemical investigation.

Aims and Scope of Academic Inquiry into the Compound's Fundamental Chemical Behavior

Given the lack of existing research, a foundational academic inquiry into this compound would aim to establish its fundamental chemical profile. The primary objectives of such an investigation would be:

Development of an efficient and scalable synthetic route: A crucial first step would be to devise a reliable method for the synthesis of the target compound. A plausible approach would involve the Williamson ether synthesis between 3-hydroxybenzaldehyde (B18108) and an N-haloacetylated azepane, or an amide coupling reaction between a 3-formylphenoxyacetic acid derivative and azepane. wikipedia.orghepatochem.com

Thorough physicochemical and spectroscopic characterization: Once synthesized, the compound would need to be fully characterized using modern analytical techniques, including NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.

Exploration of the reactivity of the aldehyde functionality: A systematic study of the aldehyde group's reactivity in various standard transformations would be essential to understand its synthetic utility. This could include its participation in condensation reactions, oxidations, reductions, and C-C bond-forming reactions.

Preliminary investigation of its potential biological activity: Given the presence of the azepane scaffold, a preliminary screening of the compound for various biological activities could provide a starting point for future medicinal chemistry efforts.

The scope of such an inquiry would be to provide the scientific community with the first comprehensive report on this novel compound, thereby laying the groundwork for its potential future applications in organic synthesis and drug discovery.

Data Tables

Due to the absence of specific experimental data for this compound in the literature, the following tables provide representative data for compounds containing similar functional groups. This information serves as a reference for the expected physicochemical and spectroscopic properties of the target molecule.

Table 1: Physicochemical Properties of a Related Compound: 3-Hydroxybenzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol |

| Melting Point | 106 °C |

| Boiling Point | 240 °C |

| pKa | 8.98 |

Data sourced from publicly available chemical databases.

Table 2: Representative Spectroscopic Data for a Structurally Similar Aryl Aldehyde with an Ether Linkage

| Spectroscopic Technique | Characteristic Peaks/Shifts |

|---|---|

| IR Spectroscopy (cm⁻¹) | ~1690 (C=O, aldehyde), ~1250 (C-O, ether) |

| ¹H NMR Spectroscopy (δ, ppm) | ~9.9 (s, 1H, -CHO), ~7.0-7.8 (m, Ar-H) |

| ¹³C NMR Spectroscopy (δ, ppm) | ~192 (-CHO), ~160 (Ar-C-O), ~110-140 (Ar-C) |

Data is a generalized representation based on known compounds.

Table 3: Representative Spectroscopic Data for an Azepane-Amide Moiety

| Spectroscopic Technique | Characteristic Peaks/Shifts |

|---|---|

| IR Spectroscopy (cm⁻¹) | ~1640 (C=O, amide) |

| ¹H NMR Spectroscopy (δ, ppm) | ~3.4-3.6 (t, 4H, -N-CH₂-), ~1.5-1.8 (m, 8H, -CH₂-) |

| ¹³C NMR Spectroscopy (δ, ppm) | ~170 (C=O), ~45-48 (-N-CH₂-), ~26-30 (-CH₂-) |

Data is a generalized representation based on known compounds.

Structure

3D Structure

特性

IUPAC Name |

3-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-13-6-5-7-14(10-13)19-12-15(18)16-8-3-1-2-4-9-16/h5-7,10-11H,1-4,8-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTRKSJQHUFELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Azepan 1 Yl 2 Oxoethoxy Benzaldehyde

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule. amazonaws.comyoutube.com This process involves breaking bonds (disconnections) to identify potential starting materials. amazonaws.com For 3-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde, the key structural features are the benzaldehyde (B42025) core, an ether linkage, and an azepane-amide group.

Disconnection Strategies for the Benzaldehyde Moiety

The primary disconnections for this molecule involve the ether and amide bonds attached to the benzaldehyde framework. The most logical disconnection is the ether bond (a C-O bond), which simplifies the molecule into two key fragments: a phenolic benzaldehyde and an N-substituted acetamide (B32628) side chain. This approach is favored because the corresponding forward reaction, the Williamson ether synthesis, is a reliable and high-yielding method for forming aryl ethers. wikipedia.orgmasterorganicchemistry.com

This disconnection leads to 3-hydroxybenzaldehyde (B18108) and 2-chloro-1-(azepan-1-yl)ethan-1-one. These precursors are structurally simpler and represent ideal starting points for the synthesis.

Approaches to the Azepane-Amide Linkage

The amide bond is another critical linkage for disconnection. This C-N bond disconnection within the 2-chloro-1-(azepan-1-yl)ethan-1-one precursor points to azepane (a cyclic secondary amine) and chloroacetyl chloride as the starting materials. The formation of an amide from an amine and an acyl chloride is a fundamental and highly efficient reaction in organic synthesis, often proceeding rapidly and in high yield. researchgate.netyoutube.com

Formation of the Ether Bond

The final key disconnection is the ether bond. As identified in the initial strategy, breaking the aryl ether C-O bond is the most strategic choice. This disconnection corresponds to the Williamson ether synthesis. wikipedia.org In the forward direction, this involves the reaction of an alkoxide (or phenoxide) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Specifically, the phenoxide of 3-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of the 2-chloro-1-(azepan-1-yl)ethan-1-one side chain to form the desired ether linkage via an SN2 mechanism. wikipedia.org

Multi-Step Synthetic Pathways and Reaction Schemes

Based on the retrosynthetic analysis, a two-step synthetic pathway is proposed. The first step is the synthesis of the key electrophile, 2-chloro-1-(azepan-1-yl)ethan-1-one, followed by its reaction with 3-hydroxybenzaldehyde to form the target molecule.

Synthesis of Key Precursors: 3-Hydroxybenzaldehyde and 2-Chloro-1-(azepan-1-yl)ethan-1-one

3-Hydroxybenzaldehyde: This is a readily available commercial starting material. Its direct use is the most efficient approach for this synthesis.

2-Chloro-1-(azepan-1-yl)ethan-1-one: This crucial intermediate is synthesized by the acylation of azepane. The reaction involves treating azepane with chloroacetyl chloride, typically in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is generally performed in an inert aprotic solvent such as dichloromethane (B109758) or diethyl ether at a low temperature (e.g., 0 °C) to control the exothermic reaction.

Reaction Scheme 1: Synthesis of 2-Chloro-1-(azepan-1-yl)ethan-1-one

Etherification Reactions: Optimization of O-Alkylation Conditions

The final step in the synthesis is the O-alkylation of 3-hydroxybenzaldehyde with the previously synthesized 2-chloro-1-(azepan-1-yl)ethan-1-one. This reaction is a classic Williamson ether synthesis, where the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then displaces the chloride from the chloroacetamide derivative. wikipedia.org

The efficiency of this SN2 reaction can be influenced by several factors, including the choice of base, solvent, and temperature. byjus.com Optimization of these conditions is crucial for maximizing the yield and minimizing reaction time and side products. wikipedia.org

A systematic study to optimize the reaction conditions could involve screening various bases and solvents. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). organic-synthesis.com Suitable solvents are typically polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) (butanone), which can solvate the cation of the base while not interfering with the nucleophile. byjus.com The reaction temperature can range from ambient temperature to the reflux temperature of the solvent, typically between 50-100 °C. wikipedia.orgbyjus.com

Below is a data table illustrating a potential optimization study for the etherification reaction.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 12 | 75 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 88 |

| 3 | NaH (1.2) | THF | 66 (reflux) | 4 | 92 |

| 4 | Cs₂CO₃ (1.5) | ACN | 82 (reflux) | 5 | 95 |

| 5 | K₂CO₃ (1.5) | ACN | 82 (reflux) | 8 | 85 |

Reaction Scheme 2: Synthesis of this compound

The optimized conditions, likely involving a strong base like NaH or a highly effective one like Cs₂CO₃ in a polar aprotic solvent, would lead to an efficient and high-yielding synthesis of the target compound. organic-synthesis.com

Amide Bond Formation Strategies for the Azepane Moiety

The crucial step in the synthesis of this compound is the coupling of a carboxylic acid derivative of 3-formylphenoxyacetic acid with azepane. A variety of amide bond formation strategies can be employed, ranging from classical coupling reagents to more sustainable, modern methods.

One common approach involves the in situ activation of the carboxylic acid using coupling reagents. Reagents such as 1,3-diisopropylcarbodiimide (DIC) are widely used in peptide synthesis and can be applied here. researchgate.net Another powerful set of reagents are phosphonium- or uranium-based, like HATU or PyBOP, which are known for their high efficiency, though they can be less atom-economical. unibe.ch

A greener approach to amide synthesis involves the direct amidation of esters. researchgate.net For instance, an ester precursor, such as methyl 3-(2-methoxy-2-oxoethoxy)benzoate, could be directly reacted with azepane. This reaction can be catalyzed by substances like iron(III) chloride and often proceeds under solvent-free conditions, offering an environmentally friendlier alternative. researchgate.net

Furthermore, the formation of an acyl fluoride (B91410) in situ from the corresponding carboxylic acid presents a robust method, particularly for sterically hindered substrates or electron-deficient amines. rsc.orgresearchgate.net This protocol can be effective where standard coupling methods may fail. rsc.orgresearchgate.net The table below summarizes various amide bond formation strategies that could be adapted for the synthesis of the target molecule.

| Coupling Reagent/Method | Precursor | Key Features | Reference(s) |

| 1,3-Diisopropylcarbodiimide (DIC) | Carboxylic acid | Widely used in peptide synthesis. | researchgate.net |

| HATU/PyBOP | Carboxylic acid | High efficiency, suitable for challenging couplings. | unibe.ch |

| Iron(III) chloride-catalyzed amidation | Ester | Environmentally friendly, solvent-free conditions. | researchgate.net |

| Acyl fluoride (in situ) | Carboxylic acid | Effective for sterically hindered and electron-deficient substrates. | rsc.orgresearchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions is paramount. This involves a systematic evaluation of catalysts, solvents, temperature, and pressure.

The choice of catalyst can significantly influence the rate and selectivity of the amide bond formation. For direct amidation reactions, Lewis acids like iron(III) chloride have proven effective. researchgate.net In other coupling strategies, additives such as DMAP can be used to enhance the rate of thioester formation, which is an intermediate in some amidation pathways, although its effect can be substrate-dependent. nih.gov For reactions involving palladium catalysis, such as in the synthesis of precursors, ligands play a crucial role in determining the reaction's efficiency. nih.gov

The solvent can have a profound impact on reaction outcomes. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some coupling reactions and is considered a "greener" solvent compared to chlorinated solvents like dichloromethane. scielo.br In some cases, solvent-free conditions can lead to high yields and are environmentally advantageous. researchgate.netresearchgate.net The choice of solvent can also be critical in managing the solubility of reactants and intermediates. unibe.ch

Temperature is a critical parameter that affects reaction rates. Increasing the temperature can lead to a significant increase in amide yield, particularly in the absence of a catalyst. researchgate.net Flow chemistry setups allow for reactions to be conducted at higher temperatures and pressures than achievable in traditional batch processes, which can lead to higher yields, increased purity, and reduced waste. nih.govnih.gov For instance, a homogeneous amidation reaction in a flow system showed optimal yields at elevated temperatures. nih.gov The following table provides a hypothetical optimization matrix for the synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Catalyst | None | Iron(III) Chloride | HATU | Increased reaction rate and yield. |

| Solvent | Dichloromethane | Acetonitrile | Solvent-free | Improved selectivity and "greenness". |

| Temperature | Room Temperature | 60 °C | 100 °C | Faster reaction kinetics. |

Purification Techniques for Isolation of Pure this compound

The final step in the synthesis is the purification of the target compound to remove unreacted starting materials, reagents, and byproducts.

Column chromatography is a standard and effective method for the purification of organic compounds. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) is crucial for achieving good separation. nih.gov For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed. researchgate.netnih.gov Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

Recrystallization and Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Recrystallization Procedure:

A typical recrystallization process for this compound would involve the following steps:

Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.

Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Isolation: The formed crystals are collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering soluble impurities.

Drying: The purified crystals are dried to remove any residual solvent.

Precipitation Techniques:

Precipitation is another method to isolate a solid from a solution. This can be achieved by altering the solvent composition to decrease the solubility of the desired compound. This is often referred to as "crashing out" the solid.

For this compound, a common precipitation technique involves dissolving the crude product in a solvent in which it is highly soluble, and then adding an "anti-solvent" in which it is insoluble. This rapid change in solubility causes the compound to precipitate out of the solution. For instance, if the compound is soluble in a polar solvent like ethanol (B145695), the addition of a non-polar solvent like water or hexane can induce precipitation. The resulting solid is then collected by filtration. While generally faster than recrystallization, precipitation may sometimes trap impurities within the solid, leading to a less pure product compared to well-formed crystals from a slow recrystallization process.

Solvent Selection for Optimal Purification

The choice of solvent is the most critical parameter for successful purification by recrystallization. An ideal solvent for this compound should meet several criteria:

The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The solvent should not react with the compound.

The solvent should be volatile enough to be easily removed from the purified crystals.

Given the presence of both polar (amide, ether, aldehyde) and non-polar (aromatic ring, azepane ring) moieties in the target molecule, a solvent of intermediate polarity or a mixed solvent system is often effective.

Single Solvent Systems:

Polar protic solvents like ethanol and isopropanol (B130326) are often good starting points for the recrystallization of compounds containing amide and ether functional groups.

Mixed Solvent Systems:

When a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a mixture of ethanol and water is a plausible and effective choice. The crude compound would be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent Screening Data:

To determine the optimal solvent system, a systematic screening is typically performed. The following table provides hypothetical data from such a screening for the purification of this compound.

| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality | Recovery Yield (%) |

|---|---|---|---|---|

| Ethanol | Slightly Soluble | Very Soluble | Good (Needles) | 85 |

| Isopropanol | Slightly Soluble | Soluble | Good (Plates) | 80 |

| Acetone | Soluble | Very Soluble | Poor (Oiling out) | - |

| Ethyl Acetate | Sparingly Soluble | Soluble | Fair (Small Needles) | 75 |

| Toluene | Insoluble | Sparingly Soluble | - | - |

| Ethanol/Water (8:2) | Sparingly Soluble | Very Soluble | Excellent (Prisms) | 92 |

| Acetone/Hexane (1:1) | Soluble | Very Soluble | Poor (Precipitate) | - |

Based on the screening data, an ethanol/water mixture appears to be the most effective solvent system, providing high recovery and excellent crystal quality.

Detailed Research Findings:

Further optimization of the recrystallization process using the ethanol/water system would involve refining the solvent ratio, cooling rate, and agitation to maximize yield and purity. For instance, a slower cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity. Seeding the solution with a small crystal of the pure compound can also promote crystallization and improve the final product quality.

The following table summarizes the results of a hypothetical optimization study for the recrystallization of this compound.

| Ethanol:Water Ratio | Cooling Method | Purity by HPLC (%) | Recovery Yield (%) |

|---|---|---|---|

| 9:1 | Slow Cool (Room Temp) | 98.5 | 88 |

| 8:2 | Slow Cool (Room Temp) | 99.2 | 92 |

| 7:3 | Slow Cool (Room Temp) | 99.1 | 90 |

| 8:2 | Fast Cool (Ice Bath) | 97.8 | 95 |

These findings indicate that a solvent ratio of 8:2 (ethanol:water) combined with slow cooling to room temperature provides the optimal balance of high purity and recovery yield for this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 3 2 Azepan 1 Yl 2 Oxoethoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, thereby revealing the intricate details of molecular structure. Through a suite of one- and two-dimensional experiments, a comprehensive picture of 3-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can be assembled.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number and types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The aldehydic proton is expected to resonate at the most downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. The protons on the benzaldehyde (B42025) ring exhibit characteristic splitting patterns in the aromatic region (approximately 7.0-8.0 ppm). The singlet methylene (B1212753) protons of the ethoxy bridge are anticipated to appear around 4.7-4.9 ppm. The methylene protons of the azepane ring will show complex multiplets in the aliphatic region, with those adjacent to the amide nitrogen and carbonyl group being shifted further downfield.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbons of the aldehyde and amide groups are the most deshielded, appearing in the range of 165-195 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the oxygen atom showing a higher chemical shift. The methylene carbon of the ethoxy linker and the carbons of the azepane ring will be found in the upfield, aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (Aldehyde C) | - | ~192 |

| 2 (Aldehyde H) | ~9.9 | - |

| 3 (Aromatic C) | - | ~159 |

| 4 (Aromatic C-H) | ~7.5 | ~113 |

| 5 (Aromatic C-H) | ~7.6 | ~130 |

| 6 (Aromatic C) | - | ~122 |

| 7 (Aromatic C-H) | ~7.4 | ~124 |

| 8 (Aromatic C-H) | ~7.7 | ~138 |

| 9 (Methylene C) | - | ~68 |

| 10 (Methylene H) | ~4.8 | - |

| 11 (Amide C=O) | - | ~167 |

| 12 (Azepane C) | - | ~46 |

| 13 (Azepane H) | ~3.6 | - |

| 14 (Azepane C) | - | ~28 |

| 15 (Azepane H) | ~1.7 | - |

| 16 (Azepane C) | - | ~27 |

| 17 (Azepane H) | ~1.6 | - |

| 18 (Azepane C) | - | ~29 |

| 19 (Azepane H) | ~1.6 | - |

| 20 (Azepane C) | - | ~27 |

| 21 (Azepane H) | ~1.7 | - |

| 22 (Azepane C) | - | ~43 |

| 23 (Azepane H) | ~3.5 | - |

Note: These are predicted values and may differ slightly from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to map the bonding network, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For instance, correlations would be observed between the vicinal protons on the aromatic ring, as well as among the protons within the azepane ring system, allowing for the tracing of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for each protonated carbon, such as the aromatic C-H groups and the methylene groups of the azepane and ethoxy moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the aldehydic proton and the aromatic carbons, and between the methylene protons of the ethoxy linker and the aromatic carbon at position 3, as well as the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the protons of the azepane ring and the ethoxy linker or the aromatic ring.

Advanced NMR Experiments for Conformational Analysis in Solution

The flexibility of the azepane ring and the rotatable bonds in the ethoxy linker suggest that this compound may exist in multiple conformations in solution. Advanced NMR techniques, such as variable-temperature NMR studies, can provide insight into the dynamics of these conformational changes. By observing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the thermodynamic parameters for conformational exchange processes. Furthermore, rotating-frame Overhauser effect spectroscopy (ROESY) can be used to distinguish between true NOE effects and those arising from chemical exchange, providing a more accurate picture of the solution-state conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of this compound, which is C₁₅H₁₉NO₃. The experimentally measured exact mass should be in close agreement with the theoretically calculated mass, typically within a few parts per million (ppm).

Interactive Data Table: HRMS Molecular Formula Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Calculated Exact Mass | 261.1365 |

| Expected [M+H]⁺ | 262.1438 |

| Expected [M+Na]⁺ | 284.1257 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation fingerprint that can be used to deduce the structure of the parent molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ether and amide bonds. For example, the loss of the azepane-1-carbonyl group or the cleavage of the C-O bond of the ethoxy linker would result in characteristic fragment ions. The identification of these fragments helps to confirm the connectivity of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The molecular structure of this compound contains three prominent functional groups—aldehyde, ether, and a tertiary amide—each with distinct vibrational signatures.

Aldehyde Group (-CHO): The aldehyde group is characterized by a strong, sharp absorption band due to the C=O stretching vibration, which typically appears in the range of 1705-1730 cm⁻¹ for aromatic aldehydes. libretexts.org Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. libretexts.org Additionally, the aldehyde C-H bond exhibits two characteristic stretching absorptions between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹, which are crucial for distinguishing aldehydes from ketones. libretexts.orgdocbrown.info

Ether Linkage (-O-): The ether group is identified by the C-O-C asymmetric stretching vibration, which gives rise to a strong, prominent band typically found in the 1200-1250 cm⁻¹ region for aryl-alkyl ethers. A corresponding symmetric stretching band, usually weaker, appears around 1020-1075 cm⁻¹.

Amide Group (-C(O)N-): Tertiary amides, like the one present in the azepane moiety, are characterized primarily by the "Amide I" band, which is due to the C=O stretching vibration. This is a very strong and sharp absorption band typically observed in the 1630-1680 cm⁻¹ range. nih.gov The absence of an N-H bond means the characteristic "Amide II" band (N-H bending) is not present. The C-N stretching vibration of the tertiary amide can be observed in the 1400-1000 cm⁻¹ range. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic Aldehyde | C=O Stretch | 1705 - 1715 | Strong, Sharp |

| Aromatic Aldehyde | C-H Stretch | 2700 - 2760 & 2800 - 2860 | Medium to Weak |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Tertiary Amide | C=O Stretch (Amide I) | 1630 - 1680 | Very Strong, Sharp |

| Tertiary Amide | C-N Stretch | 1000 - 1400 | Medium |

This table presents expected vibrational frequencies based on data for analogous functional groups.

Beyond the primary functional groups, the spectra are defined by the vibrations of the azepane and aromatic rings.

Azepane Ring: The seven-membered saturated azepane ring contributes numerous vibrational modes. nih.govresearchgate.netnih.gov These include C-H symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of sp³ hybridized carbons. Additionally, CH₂ scissoring (bending) deformations appear around 1450-1470 cm⁻¹. The ring itself has complex skeletal vibrations, including C-C stretching and ring deformations, which contribute to the fingerprint region of the spectrum (< 1500 cm⁻¹). nih.gov

Aromatic System: The benzene (B151609) ring exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹ (3000-3100 cm⁻¹). docbrown.info In-plane C=C stretching vibrations of the ring usually produce a set of two to four sharp bands of variable intensity in the 1450-1625 cm⁻¹ region. docbrown.info The substitution pattern on the benzene ring (1,3- or meta-substitution) influences the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can be diagnostic for confirming the isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch The primary chromophore in this compound is the benzaldehyde system, which includes the aromatic ring and the conjugated carbonyl group.

The electronic spectrum of this compound is expected to be dominated by two main types of electronic transitions: π→π* and n→π*. youtube.comlibretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chlibretexts.org For the benzaldehyde moiety, two such transitions are typically observed. The first is a high-energy transition involving the π-system of the benzene ring, often appearing below 220 nm. The second, more prominent transition involves the entire conjugated system (aromatic ring and carbonyl group) and is observed at a longer wavelength, typically around 240-250 nm for benzaldehyde itself. researchgate.net These transitions are generally characterized by high molar absorptivity (ε > 10,000). libretexts.org

n→π Transitions:* This type of transition involves promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. youtube.commasterorganicchemistry.com These transitions are lower in energy than π→π* transitions and therefore occur at longer wavelengths, typically in the 270-300 nm region for aromatic aldehydes. researchgate.netmasterorganicchemistry.com A key feature of n→π* transitions is their significantly lower intensity (molar absorptivity ε < 2000) because they are often symmetry-forbidden. libretexts.orgmasterorganicchemistry.com

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | Benzene Ring | ~200-220 | High (>10,000) |

| π→π | Benzaldehyde System | ~240-260 | High (~10,000-15,000) |

| n→π* | Carbonyl Group | ~270-300 | Low (<2,000) |

This table presents expected electronic transitions based on data for benzaldehyde and related carbonyl compounds. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the surveyed literature, an analysis of a suitable single crystal would provide invaluable structural information.

Such a study would elucidate:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the entire molecule would be determined. This would reveal the planarity of the benzaldehyde group and the specific conformation (e.g., chair, boat, or twist) adopted by the seven-membered azepane ring in the solid state.

Intermolecular Interactions: The packing of molecules within the crystal lattice would be visualized, revealing any significant intermolecular forces. These could include weak C-H···O hydrogen bonds involving the aldehyde or amide oxygen atoms, or π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com These interactions are crucial for understanding the physical properties of the solid material.

Stereochemistry and Symmetry: The analysis would confirm the relative stereochemistry of the molecule and determine the crystal system and space group, providing insight into the symmetry of the crystalline arrangement. This structural data is fundamental for computational modeling and for establishing structure-property relationships.

Single Crystal Growth Methods for this compound

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction studies. For an organic molecule such as this compound, several common techniques could be employed. The choice of method and solvent is crucial and often determined empirically.

A prevalent technique is the slow evaporation method . This involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The selection of an appropriate solvent is critical; solvents with moderate volatility, such as ethanol (B145695), methanol, acetone (B3395972), or ethyl acetate, are often suitable candidates.

Another widely used approach is the slow cooling method . In this technique, the compound is dissolved in a solvent at an elevated temperature to achieve saturation. The solution is then allowed to cool down to room temperature at a controlled, slow rate. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

For compounds that are difficult to crystallize, vapor diffusion can be an effective alternative. This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent." The anti-solvent, in which the compound is insoluble, slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Determination of Molecular Geometry and Bond Parameters

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its three-dimensional molecular structure. The analysis of the diffraction data provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

While specific data for this compound is not available, a hypothetical table of selected bond parameters is presented below to illustrate the type of information that would be obtained from such an analysis. These values are based on typical bond lengths and angles for similar functional groups found in other organic compounds.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (aldehyde) | ~ 1.21 | |

| C-C (aromatic) | ~ 1.39 | |

| C-O (ether) | ~ 1.37 | |

| C-O (amide) | ~ 1.24 | |

| C-N (amide) | ~ 1.33 | |

| N-C (azepane) | ~ 1.47 | |

| Bond Angles (°) | ||

| C-C-C (benzaldehyde ring) | ~ 120 | |

| O=C-H (aldehyde) | ~ 124 | |

| C-O-C (ether linkage) | ~ 118 | |

| O=C-N (amide) | ~ 122 |

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and stability.

In the absence of experimental data for the title compound, we can anticipate the types of intermolecular interactions that would likely stabilize its crystal structure based on its functional groups. The molecule contains several hydrogen bond acceptors (the carbonyl oxygens of the aldehyde and amide, and the ether oxygen) but lacks conventional hydrogen bond donors. Therefore, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing, where activated C-H groups (such as the aldehydic C-H or aromatic C-H) interact with the oxygen atoms of neighboring molecules.

Chemical Reactivity and Transformation Studies of 3 2 Azepan 1 Yl 2 Oxoethoxy Benzaldehyde

Reactions Involving the Benzaldehyde (B42025) Functional Group

The benzaldehyde portion of the molecule is a key site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon, influenced by the aromatic ring, dictates its reactivity towards nucleophiles and its susceptibility to oxidation and reduction.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The partially positive carbon atom of the carbonyl group is an attractive target for electron-rich species (nucleophiles). libretexts.org

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), 3-(2-(azepan-1-yl)-2-oxoethoxy)benzaldehyde is expected to form a cyanohydrin. This reaction typically proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Imine Formation: The reaction with primary amines leads to the formation of imines (Schiff bases). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the intermediate hemiaminal. The aromatic nature of the benzaldehyde may influence the rate of these reactions compared to aliphatic aldehydes. libretexts.org

| Reaction | Nucleophile | Typical Reagents | Expected Product |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | HCN, NaCN/H⁺ | 2-(3-(2-(azepan-1-yl)-2-oxoethoxy)phenyl)-2-hydroxyacetonitrile |

| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, acid catalyst | N-alkyl/aryl-1-(3-(2-(azepan-1-yl)-2-oxoethoxy)phenyl)methanimine |

Oxidation Reactions to Carboxylic Acid Analogs (e.g., 3-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid)

The aldehyde functional group is readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant would need to be carefully considered to avoid unwanted side reactions with the other functional groups present in the molecule.

The expected product of this oxidation is 3-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid. This transformation is a key step in modifying the electronic and physical properties of the molecule, for instance, by introducing a site for further derivatization or for altering its acidity.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidification | 3-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic conditions (e.g., Jones reagent) | 3-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate | 3-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |

Reduction Reactions to Benzylic Alcohol or Alkane

The aldehyde group can be reduced to a primary alcohol (benzylic alcohol) or further to a methyl group (alkane).

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for the selective reduction of aldehydes to primary alcohols. quora.compharmaguideline.com Lithium aluminum hydride (LiAlH₄) can also be used, but its higher reactivity might lead to the reduction of the amide group as well. quora.comchemistrysteps.com The product of this reduction would be (3-(2-(azepan-1-yl)-2-oxoethoxy)phenyl)methanol.

Reduction to Alkane: More forcing reduction conditions are required to completely remove the oxygen atom and form an alkane. The Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) are classic methods for this transformation. The choice between these would depend on the stability of the other functional groups to acidic or basic conditions.

| Reducing Agent | Typical Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) | (3-(2-(azepan-1-yl)-2-oxoethoxy)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (3-(2-(azepan-1-yl)-2-oxoethoxy)phenyl)methanol |

| Zinc Amalgam (Zn(Hg)) | Concentrated HCl | 1-(2-oxo-2-(azepan-1-yl)ethyl)-3-methylbenzene |

| Hydrazine (N₂H₄) | KOH or KOtBu, high temperature (e.g., in ethylene (B1197577) glycol) | 1-(2-oxo-2-(azepan-1-yl)ethyl)-3-methylbenzene |

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent) reacting with the aldehyde to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comechemi.com The structure of the ylide determines the structure of the resulting alkene. This allows for the introduction of a wide variety of substituents at the former carbonyl carbon. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used. wikipedia.org

| Wittig Reagent | Typical Base for Ylide Formation | Expected Alkene Product |

| Methyltriphenylphosphonium bromide | n-Butyllithium | 1-(3-(vinyl)phenoxy)-2-(azepan-1-yl)ethan-1-one |

| Ethyl triphenylphosphonium bromide | n-Butyllithium | 1-(3-(prop-1-en-1-yl)phenoxy)-2-(azepan-1-yl)ethan-1-one |

| (Carbethoxymethyl)triphenylphosphonium chloride | Sodium ethoxide | Ethyl 3-(3-(2-(azepan-1-yl)-2-oxoethoxy)phenyl)acrylate |

Transformations of the Amide and Azepane Moieties

The amide linkage and the azepane ring also present opportunities for chemical modification, although these transformations often require more forcing conditions compared to the reactions of the aldehyde group.

Hydrolysis of the Amide Linkage under Acidic and Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acidic Hydrolysis: Under strong acidic conditions and typically with heating, the amide will hydrolyze to yield a carboxylic acid and the protonated amine. In this case, the products would be (3-formylphenoxy)acetic acid and azepanium salt.

Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, will also cleave the amide bond. This process, often called saponification, would yield the carboxylate salt of (3-formylphenoxy)acetic acid and azepane. Subsequent acidification would protonate the carboxylate.

| Condition | Reagents | Expected Products |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, heat | (3-formylphenoxy)acetic acid and Azepanium chloride/sulfate |

| Basic Hydrolysis | Concentrated NaOH or KOH, heat, followed by H₃O⁺ | (3-formylphenoxy)acetic acid and Azepane |

Alkylation or Acylation of the Azepane Nitrogen

The nitrogen atom within the this compound molecule is part of a tertiary amide group. Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, its nucleophilicity is significantly diminished compared to a typical secondary amine. Consequently, direct N-alkylation or N-acylation is generally challenging under standard conditions.

However, transformation is conceivable under forcing conditions or through indirect methods. The construction of carbon-nitrogen bonds via N-alkylation is a cornerstone of many chemical syntheses. acsgcipr.org Typically, this involves the reaction of an amine with an activated alkane, such as an alkyl halide or sulfonate, proceeding through an SN2 mechanism. acsgcipr.org For a low-nucleophilicity amide nitrogen, highly reactive alkylating agents like triflates (R-OTf) or hard alkylating agents such as methyl fluorosulfonate ("Magic Methyl") might be required. The reaction would likely necessitate the presence of a strong, non-nucleophilic base to facilitate the reaction, although the risk of side reactions involving the enolizable aldehyde proton would be a significant consideration.

Alternative strategies, such as the "borrowing hydrogen" methodology, which facilitates the N-alkylation of amines with alcohols, typically rely on transition-metal catalysts and are more suited for primary or secondary amines rather than amides. researchgate.net

Table 1: Hypothetical N-Alkylation Conditions

| Alkylating Agent | Proposed Catalyst/Base | Potential Product (Cation) | Notes |

|---|---|---|---|

| Methyl Triflate (MeOTf) | 2,6-di-tert-butylpyridine | 1-Methyl-1-(2-(3-formylphenoxy)acetyl)azepanium triflate | Requires a highly reactive electrophile and a non-nucleophilic base. |

Investigation of the Ether Linkage Stability

Cleavage Reactions of the Aryl-Alkyl Ether

The most common method for cleaving aryl-alkyl ethers is treatment with strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) on the adjacent alkyl carbon cleaves the C-O bond.

In the case of this compound, the cleavage will occur at the alkyl C-O bond because nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.orglibretexts.org The expected products of this reaction would be 3-hydroxybenzaldehyde (B18108) and 1-(2-haloacetyl)azepane. The reaction typically follows an SN2 mechanism, as the carbon being attacked is part of a primary alkyl group (a methylene (B1212753) group). libretexts.org

Alternative, milder reagents have been developed for ether cleavage to improve compatibility with sensitive functional groups. organic-chemistry.org For instance, aluminum triiodide (AlI₃), generated in situ, has been shown to cleave aryl-alkyl ethers while tolerating functionalities such as amides and aldehydes. researchgate.net This suggests that selective cleavage of the ether in this compound is feasible without disrupting the other key moieties.

Table 2: Predicted Outcomes of Aryl-Alkyl Ether Cleavage

| Reagent | Conditions | Expected Products | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Reflux | 3-Hydroxybenzaldehyde and 1-(2-bromoacetyl)azepane | SN2 |

| Hydroiodic Acid (HI) | Reflux | 3-Hydroxybenzaldehyde and 1-(2-iodoacetyl)azepane | SN2 |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | 3-Hydroxybenzaldehyde and 1-(2-bromoacetyl)azepane | Lewis acid-assisted cleavage |

Regioselectivity and Stereoselectivity in New Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In this compound, the primary sites for new reactions are the aldehyde's carbonyl carbon and the aromatic ring.

Reactions involving the aldehyde, such as Grignard additions, Wittig reactions, or reductive aminations, are expected to be highly regioselective for the carbonyl group. The molecule lacks other similarly electrophilic centers that would compete under typical conditions for these transformations. For example, the addition of an organometallic reagent (e.g., PhMgBr) would selectively attack the aldehyde carbon. This reaction would create a new stereocenter, leading to a racemic mixture of the corresponding secondary alcohol unless a chiral catalyst or reagent is employed.

Electrophilic aromatic substitution on the benzaldehyde ring would be governed by the existing substituents. The formyl group (-CHO) is a deactivating, meta-directing group, while the ether linkage (-OR) is an activating, ortho-, para-directing group. The directing effects are competitive. Given the strong meta-directing nature of the aldehyde and the steric hindrance at the position ortho to the large ether substituent, electrophiles would likely add to the positions ortho or para to the aldehyde group (C4 or C6), or ortho to the ether group (C2 or C4). The precise outcome would depend on the specific electrophile and reaction conditions.

Stereoselectivity could become a factor in reactions that introduce new chiral centers. As mentioned, the addition to the aldehyde creates a stereocenter. Furthermore, while the azepane ring itself is achiral, its chair-boat conformations could theoretically influence the stereochemical outcome of reactions at the nearby ether linkage or benzaldehyde group, though such long-range stereocontrol is generally weak. The development of stereoselective syntheses of functionalized azepanes is an active area of research, often relying on strategies like tethered aminohydroxylation to control the configuration of new stereocenters. nih.govacs.org

Mechanism Studies of Key Synthetic Transformations

The mechanisms of the principal transformations involving this compound are well-established in organic chemistry.

Mechanism of Aryl-Alkyl Ether Cleavage: As detailed in section 4.3.1, the acid-catalyzed cleavage follows a distinct two-step pathway.

Protonation: The ether oxygen acts as a Lewis base, attacking the proton from the strong acid (HBr or HI). This forms a protonated ether intermediate, converting the alkoxy group into a much better leaving group (a neutral phenol (B47542) molecule). masterorganicchemistry.com

Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the alkyl group attached to the protonated oxygen. Since this is a primary carbon, the attack proceeds via an SN2 mechanism, resulting in the inversion of configuration if the carbon were chiral. This step breaks the C-O bond, yielding the final products: 3-hydroxybenzaldehyde and the corresponding 1-(2-haloacetyl)azepane. libretexts.org

Mechanism of Aldehyde Addition (e.g., Grignard Reaction): The reaction of the aldehyde with a Grignard reagent (R-MgX) is a classic example of nucleophilic addition to a carbonyl group.

Coordination: The Lewis acidic magnesium atom of the Grignard reagent may coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.

Detailed mechanistic studies on related systems, such as the catalytic hydrogenolysis of aryl ethers, have revealed that the presence and nature of nearby functional groups can significantly influence reaction pathways and cleavage selectivity. acs.org While the fundamental mechanisms described here are expected to be dominant for this compound, substrate-specific kinetic and thermodynamic factors would ultimately govern the precise reactivity.

Computational Chemistry and Theoretical Analysis of 3 2 Azepan 1 Yl 2 Oxoethoxy Benzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio Methods)

To gain deeper insight into the electronic nature of 3-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT), particularly using hybrid functionals such as B3LYP with a comprehensive basis set (e.g., 6-311++G(d,p)), provide a reliable balance between accuracy and computational cost for molecules of this size. rsc.orgnih.govaip.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. wuxiapptec.comyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

Ionization Potential (IP): Related to the energy of the HOMO, IP is the energy required to remove an electron from the molecule. A lower IP indicates the molecule is more easily oxidized.

Electron Affinity (EA): Related to the energy of the LUMO, EA is the energy released when an electron is added to the molecule. A higher EA suggests the molecule is more easily reduced.

These global reactivity descriptors help quantify the molecule's stability and susceptibility to chemical reaction.

Table 2: Hypothetical Calculated Electronic Properties This interactive table presents examples of electronic properties that would be derived from DFT calculations for the global minimum energy conformation of the molecule.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.33 | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | 6.58 | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.25 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.67 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.92 | Power to attract electrons. |

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map (MEP) provides a visual representation of the charge distribution on the surface of a molecule. 50webs.comlibretexts.orglibretexts.org It is invaluable for predicting how the molecule will interact with other chemical species. The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack. For this molecule, these would be centered on the oxygen atoms of the aldehyde and amide carbonyl groups. 50webs.com

Blue: Regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. These would likely be found around the aldehyde proton and the carbons of the carbonyl groups.

Green/Yellow: Regions of neutral or intermediate potential.

The MEP would clearly illustrate the polar nature of the molecule and highlight the reactive sites.

A detailed analysis of the molecular orbitals provides a picture of electron delocalization and bonding interactions.

HOMO and LUMO Distribution: Visualization of the HOMO would likely show significant electron density over the electron-rich benzaldehyde (B42025) ring and ether oxygen atom. The LUMO would be expected to be distributed over the π-system of the benzaldehyde ring and the carbonyl groups, which are electron-accepting regions.

Bonding in the Amide Group: The amide linkage within the azepan-1-yl-2-oxoethyl moiety is of particular interest. The lone pair on the nitrogen atom can delocalize into the adjacent carbonyl group (an n → π* interaction), giving the C-N bond partial double-bond character. semanticscholar.orgmdpi.comunizin.org This resonance contributes to the planarity of the amide group and restricts rotation around the C-N bond. Natural Bond Orbital (NBO) analysis would be used to quantify the energy of this and other stabilizing hyper-conjugative interactions within the molecule. semanticscholar.org

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) stands as a powerful tool for the accurate prediction of various spectroscopic properties of organic molecules. By modeling the electronic structure, DFT can provide insights into NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a basis set like 6-311++G(d,p), is the standard for calculating isotropic shielding constants. nsf.govnih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would provide distinct chemical shifts for each proton and carbon atom, aiding in the assignment of experimental spectra. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C, which is sufficient to distinguish between isomers or confirm structural assignments. nrel.govrsc.org Calculations can also predict spin-spin coupling constants, which are crucial for detailed structural analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Moieties This table presents illustrative data based on typical values for the functional groups present in the molecule, as would be predicted by DFT/GIAO calculations.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.1 | 190 - 195 |

| Aromatic (Benzene Ring) | 7.2 - 7.8 | 110 - 160 |

| Ether Linkage (-O-CH₂-) | 4.8 - 5.0 | 65 - 70 |

| Amide (N-CO-CH₂-) | - | 168 - 172 |

| Azepane Ring (α-CH₂) | 3.4 - 3.6 | 45 - 50 |

| Azepane Ring (other CH₂) | 1.5 - 1.8 | 25 - 30 |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy is essential for identifying functional groups within a molecule. DFT calculations can simulate the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies and their corresponding intensities. To achieve better agreement with experimental data, which is inherently anharmonic, computational methods like the second-order vibrational perturbation theory (VPT2) are often employed. nih.govresearchgate.netnih.gov Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide accurate vibrational spectra after applying a scaling factor to the calculated frequencies. nih.govresearchgate.net

The calculated spectrum for this compound would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, distinct high-intensity bands for the aldehyde and amide carbonyl (C=O) stretches would be predicted, along with vibrations for the C-O-C ether linkage and the various C-H and C-N bonds.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) and Their Assignments This table presents representative data for the principal vibrational modes, as would be calculated using anharmonic DFT methods.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) aldehyde | 2850 - 2750 | Aldehydic C-H stretching |

| ν(C=O) aldehyde | 1710 - 1690 | Aldehyde carbonyl stretching |

| ν(C=O) amide | 1660 - 1640 | Amide I band (C=O stretching) |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring C=C stretching |

| ν(C-O-C) | 1250 - 1050 | Asymmetric and symmetric ether C-O stretching |

| ν(C-N) | 1200 - 1100 | Amide C-N stretching |

UV-Vis Absorption Maxima and Intensities Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. soton.ac.ukmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Functionals such as CAM-B3LYP and ωB97X-D are often preferred for their better handling of charge-transfer excitations, which are common in conjugated systems. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the benzaldehyde chromophore and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The calculations would also account for the influence of the ethoxy-amide substituent on the electronic structure of the benzaldehyde ring.

Table 3: Predicted UV-Vis Absorption Maxima (λmax), Oscillator Strengths (f), and Transition Assignments This table provides hypothetical TD-DFT results for the primary electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type |

| ~320-340 | Low (~0.01) | n → π* (Carbonyl) |

| ~280-290 | Moderate (~0.2) | π → π* (Benzene ring) |

| ~240-250 | High (~0.5) | π → π* (Benzene ring) |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transition states, and predicting the feasibility and rates of chemical reactions. For a molecule like this compound, this involves modeling its key synthetic steps.

The synthesis of this molecule likely involves two primary reactions: a Williamson ether synthesis to form the ether linkage and an amide bond formation.

Williamson Ether Synthesis : This reaction typically proceeds via an Sₙ2 mechanism, where an alkoxide (or phenoxide) nucleophile attacks an alkyl halide. chemistrytalk.orglibretexts.orgbyjus.commasterorganicchemistry.com Computational modeling of this step would involve locating the Sₙ2 transition state structure where the C-O bond is forming and the C-Halide bond is breaking. DFT calculations can map the potential energy surface of this reaction, confirming the concerted nature of the mechanism and identifying any potential side reactions. researchgate.net

Amide Bond Formation : This step involves the reaction of a carboxylic acid derivative with azepane, likely proceeding through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Computational studies can model the formation of the tetrahedral intermediate and the subsequent departure of the leaving group. nih.govblogspot.comresearchgate.net The mechanism can be influenced by catalysts, and computational analysis can help to understand their role in lowering the activation barrier. acs.org

A key outcome of reaction pathway analysis is the calculation of the Gibbs free energy of activation (ΔG‡). researchgate.netscielo.brchemguide.co.uk This is achieved by locating the transition state (a first-order saddle point on the potential energy surface) and calculating the free energies of the reactants and the transition state. Transition state theory (TST) can then be used to estimate the reaction rate constant. wikipedia.org

For the synthesis of this compound, DFT calculations would determine the free energy barriers for both the Williamson ether synthesis and the amidation step. This allows for a comparison of different synthetic routes and reaction conditions, helping to identify the most efficient pathway. For example, calculations can show how the choice of solvent or base affects the energy barrier of the Williamson ether synthesis. researchgate.net Similarly, the free energy profile for the amide formation can reveal the rate-determining step and provide insights into how to accelerate the reaction. nih.govresearchgate.netmdpi.comnih.gov

Advanced Analytical Methodologies for Purity and Quantitative Research of 3 2 Azepan 1 Yl 2 Oxoethoxy Benzaldehyde

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 3-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde. A properly developed and validated HPLC method can separate the target compound from closely related impurities. rjptonline.org

The development of a selective HPLC method begins with the careful selection and optimization of the stationary and mobile phases. For a molecule with the structural characteristics of this compound, which possesses both polar (ether, amide, aldehyde) and non-polar (benzene ring, azepane ring) moieties, reversed-phase chromatography is the most suitable approach.

A C18 (octadecylsilyl) column is a common first choice for the stationary phase due to its versatility and wide applicability. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of impurities with different polarities and to ensure a reasonable analysis time. nih.gov Optimization involves adjusting parameters such as the pH of the aqueous phase, the type of organic modifier, the gradient slope, and the column temperature to achieve optimal resolution and peak shape.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Rationale for Optimization |

|---|---|---|---|---|

| Stationary Phase | C8 Column | C18 Column | C18 Column (250 x 4.6 mm, 5 µm) | C18 provides better retention and selectivity for the compound's aromatic and aliphatic groups. |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water (pH ~3.5) | Acidic pH suppresses ionization of potential acidic impurities, improving peak shape. |

| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile | Acetonitrile often provides better resolution and lower backpressure compared to methanol. |

| Elution Mode | Isocratic (50:50 A:B) | Gradient (5% to 95% B in 20 min) | Gradient (30% to 90% B in 15 min) | Optimized gradient reduces run time while maintaining resolution between the main peak and impurities. |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing efficiency and analysis time. |

| Detection | UV at 254 nm | UV at 254 nm | DAD (200-400 nm), monitored at 254 nm | Diode Array Detector allows for peak purity analysis and identification of co-eluting impurities. |

While a standard UV detector can quantify the compound, coupling the HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides significantly more information. nih.gov A DAD, also known as a photodiode array (PDA) detector, acquires the full UV-Vis spectrum for each point in the chromatogram. nih.gov This allows for the assessment of peak purity by comparing spectra across a single peak; dissimilar spectra may indicate a co-eluting impurity.

For unequivocal identification of the main peak and any separated impurities, interfacing the HPLC with a mass spectrometer (LC-MS) is essential. MS provides mass-to-charge ratio (m/z) information, which can confirm the molecular weight of the parent compound and help elucidate the structures of unknown impurities based on their mass and fragmentation patterns.

| Peak No. | Retention Time (min) | UV λmax (nm) | Observed Mass [M+H]⁺ (m/z) | Proposed Identity |

|---|---|---|---|---|

| 1 | 4.5 | 248, 305 | 188.07 | 3-Hydroxybenzaldehyde (B18108) (Starting Material) |

| 2 | 9.8 | 254, 310 | 289.14 | This compound |

| 3 | 11.2 | 254, 310 | 305.13 | Oxidized Impurity (e.g., Benzoic Acid derivative) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Residual solvents used during the synthesis and purification of an active pharmaceutical ingredient (API) are considered volatile impurities that must be controlled. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of such volatile organic compounds. ispub.com The method typically involves dissolving the compound in a high-boiling-point solvent (like DMSO or DMF) and analyzing the headspace vapor, which contains the volatile impurities. thermofisher.comispub.com

The GC separates the volatile components based on their boiling points and interaction with the stationary phase. nih.gov The coupled mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for each. This spectrum acts as a "fingerprint" that can be compared against a spectral library (e.g., NIST) for positive identification. mdpi.com This technique is crucial for ensuring that residual solvents like toluene, acetone (B3395972), or tetrahydrofuran (B95107) are below the safety limits defined by regulatory guidelines such as ICH Q3C. thermofisher.com

Quantitative NMR (qNMR) for Accurate Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. nih.govnih.gov Unlike chromatographic methods where detector response can vary between compounds, the NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to the signal. govst.edu

In a typical qNMR experiment, a precisely weighed sample of this compound is dissolved in a deuterated solvent along with a precisely weighed amount of a stable, high-purity internal standard. researchgate.net The internal standard must have at least one signal that is well-resolved from any signals of the analyte or impurities. govst.edu By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. nih.govnanalysis.com This method offers an orthogonal check to HPLC purity results and can quantify impurities that may not be UV-active. nih.gov

Thermal Analysis (e.g., DSC, TGA) for Stability Studies under Non-Decompositional Conditions